molecular formula C19H24ClN5O2S B4787261 4-[4-(2-Chlorobenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine

4-[4-(2-Chlorobenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine

Cat. No.: B4787261
M. Wt: 421.9 g/mol
InChI Key: URKWHXXXEWBJMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(2-Chlorobenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a pyrimidine ring, and a chlorobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Chlorobenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the piperazine derivative, followed by the introduction of the pyrimidine ring and the chlorobenzenesulfonyl group. The reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Chlorobenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

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Properties

IUPAC Name

4-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN5O2S/c1-15-21-18(23-8-4-5-9-23)14-19(22-15)24-10-12-25(13-11-24)28(26,27)17-7-3-2-6-16(17)20/h2-3,6-7,14H,4-5,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKWHXXXEWBJMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Cl)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[4-(2-Chlorobenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine
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4-[4-(2-Chlorobenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine
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4-[4-(2-Chlorobenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine
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Reactant of Route 6
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4-[4-(2-Chlorobenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine

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